

Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride analogs and derivatives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride

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An In-depth Technical Guide to **Spiro[indene-2,4'-piperidin]-1(3H)-one Hydrochloride** Analogs and Derivatives: Synthesis, Bioactivity, and Therapeutic Landscape

Executive Summary

The spiro[indene-2,4'-piperidine] scaffold represents a class of molecules of significant interest in modern medicinal chemistry. Characterized by a unique three-dimensional architecture that joins an indene moiety with a piperidine ring through a shared quaternary carbon, this core structure serves as a privileged scaffold for designing novel therapeutics. Its inherent structural rigidity and defined spatial orientation of substituents allow for precise interactions with a multitude of biological targets. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and diverse pharmacological profiles of **Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride** and its derivatives. We will explore key synthetic methodologies, delve into the nuanced structure-activity relationships that govern their potency and selectivity, and survey their applications across various therapeutic areas, including central nervous system disorders, oncology, and infectious diseases.

The Spiro[indene-2,4'-piperidine] Scaffold: A Primer

The foundational molecule, Spiro[indene-2,4'-piperidin]-1(3H)-one, is a spirocyclic compound featuring an indanone fused to a piperidine ring.^{[1][2]} The hydrochloride salt enhances its aqueous solubility, a desirable property for biological testing and formulation.^{[1][3]} The

significance of this scaffold lies in its three-dimensional (3D) nature. In an era of drug discovery focused on "escaping flatland," spirocycles provide a robust framework for creating molecules with a higher fraction of sp³-hybridized carbons (Fsp3).[4] This increased 3D character often leads to improved selectivity, better physicochemical properties, and novel intellectual property positions compared to traditional flat aromatic compounds.[4]

The versatility of the spiro[indene-2,4'-piperidine] core is demonstrated by the wide range of biological targets its derivatives have been shown to modulate. These include G-protein coupled receptors (GPCRs) like dopamine, serotonin, and neurokinin receptors, as well as enzymes such as acetyl-CoA carboxylase (ACC) and histone methyltransferases like ASH1L. [5][6][7][8][9]

Caption: Core chemical structure of **Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride**.

Synthetic Strategies and Methodologies

The construction of the spiro[indene-2,4'-piperidine] core is a non-trivial synthetic challenge, primarily centered on the efficient formation of the key spirocyclic junction. Various strategies have been developed, often employing multi-component or cyclization reactions.[10]

Generalized Synthetic Protocol: Multi-component Cyclization

A common and efficient approach involves a one-pot reaction using a substituted piperidin-4-one as a key building block.[11] This methodology allows for the rapid generation of diverse analogs. The causality behind this choice is efficiency; multi-component reactions reduce the number of synthetic steps, purification stages, and overall resource consumption, which is critical in a drug discovery setting.

Protocol:

- Step 1: Synthesis of N-Substituted Piperidin-4-one Precursor. To a solution of a primary amine (e.g., benzylamine, 1.0 eq) and an aromatic aldehyde (2.0 eq) in an appropriate solvent like ethanol, add acetone (1.0 eq). The reaction is often catalyzed by an ionic liquid such as piperidinium acetate and heated to reflux for 4-6 hours.[11] The product, an N-

substituted 2,6-diarylpiriperidin-4-one, precipitates upon cooling and can be isolated by filtration.

- Step 2: Spirocyclization. The piperidin-4-one derivative (1.0 eq) is then subjected to a cyclization reaction. A prominent approach involves a reductive lithiation-cyclization cascade. [10] This self-validating system works because the choice of reagents is designed to orchestrate a specific sequence of bond formations, leading directly to the desired spirocyclic framework.
- Step 3: Salt Formation. The resulting free base is dissolved in a suitable solvent (e.g., diethyl ether or isopropanol), and a solution of hydrochloric acid in the same solvent is added dropwise until precipitation is complete. The resulting **Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride** salt is collected by filtration, washed with cold solvent, and dried under vacuum.

Caption: General workflow for the synthesis of Spiro[indene-2,4'-piperidin]-1(3H)-one analogs.

Structure-Activity Relationship (SAR) Analysis

Understanding the SAR is paramount for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. For the spiro-indenepiperidine scaffold, SAR studies have revealed several key insights across different biological targets. The rigid spiro-framework ensures that modifications at specific positions have predictable vectorial effects on receptor or enzyme binding.

- N-Substitution on the Piperidine Ring: This position is a critical handle for modulating activity. For nociceptin (NOP) receptor ligands, elaboration at this position with various substituted groups was essential for achieving high binding affinity and selectivity against other opioid receptors.[12][13]
- Aromatic Ring Substitution: Modifications on the indene phenyl ring can significantly impact potency. For ASH1L inhibitors, the introduction of aromatic rings like pyridine or thiazole as terminal substituents led to a 6- to 8-fold improvement in inhibitory activity.[5]
- Stereochemistry: The spiro-carbon is a chiral center. For compounds targeting the somatostatin receptor subtype 2 (SST2), the (1S)-stereoisomer of an amine-containing

analog was identified as a potent and selective agonist, highlighting the importance of stereochemical control in synthesis.[10]

Compound Class/Target	Modification Area	Key Finding	Resulting Potency (IC ₅₀)	Reference
SST2 Agonists	Stereochemistry	(1S)-isomer is highly selective for SST2.	84 nM	[10]
ASH1L Inhibitors	Indene Ring (Terminal)	Addition of a thiazole ring significantly improves activity.	94 nM	[5]
ASH1L Inhibitors	Indene Ring (Terminal)	Addition of a furan ring improves activity over unsubstituted analogs.	110 nM	[5]
NK1/NK2 Antagonists	N-Methylbenzamide Moiety	Introduction of methoxy groups increases NK1 affinity.	18 nM (NK1), 16 nM (NK2)	[8]
ACC Inhibitors	Spiro-piperidine Core	Specific derivatives show potent ACC inhibition.	Low nanomolar range	[6]

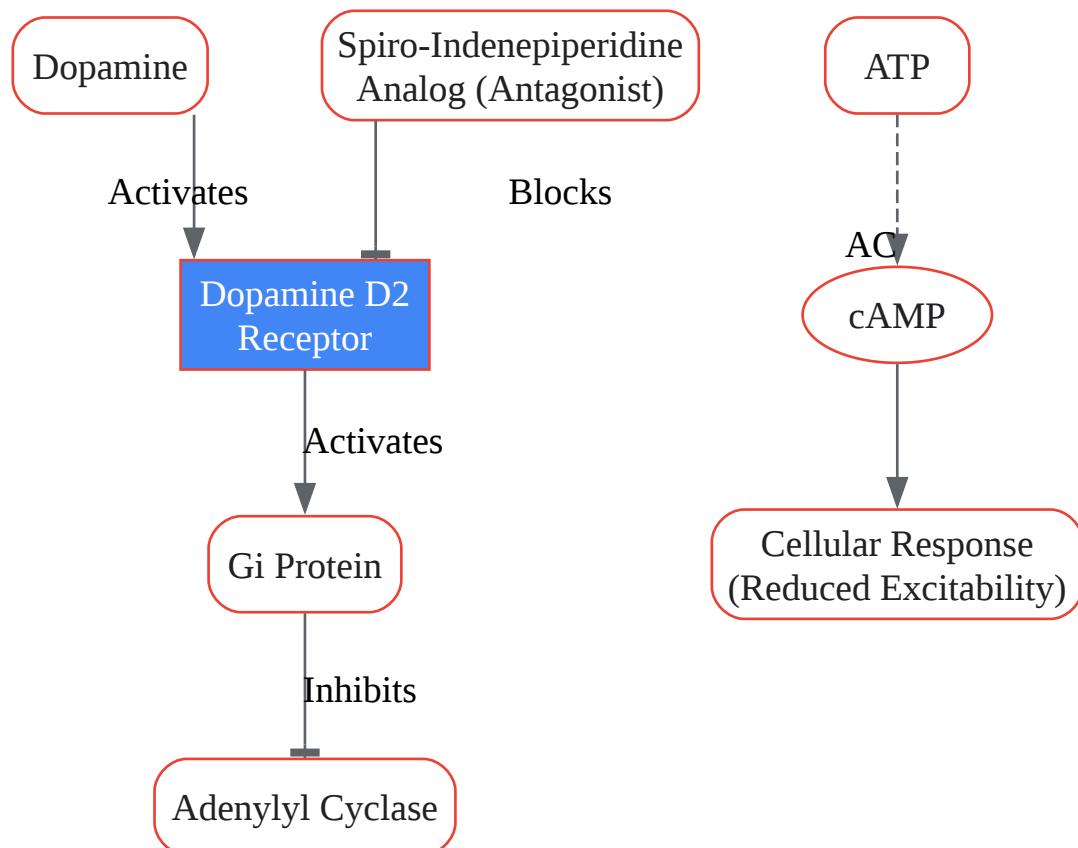
Pharmacological Profiles and Therapeutic Applications

The structural features of spiro-indenepiperidine derivatives make them suitable for interacting with a diverse array of biological targets, leading to a broad therapeutic potential.

Central Nervous System (CNS) Agents

The piperidine ring is a common motif in neuroactive compounds.[\[10\]](#)

- Dopamine D2 Receptor Antagonism: Spiroperidol, a related spiro-piperidine butyrophenone, is a classic high-affinity D2 antagonist.[\[7\]](#) Assays using $[3\text{H}]$ spiroperidol have been instrumental in characterizing D2 receptors, which inhibit adenylate cyclase activity.[\[7\]](#) This antagonistic activity is foundational for many antipsychotic drugs.
- Nociceptin (NOP) Receptor Ligands: N-substituted spiropiperidines have been developed as potent NOP receptor ligands.[\[12\]](#)[\[13\]](#) These compounds show potential for treating conditions like cough.
- Serotonin (5-HT) Receptor Ligands: Related spiro[pyrrolidine-3,3'-oxindole] scaffolds have yielded potent 5-HT6 receptor ligands, suggesting that the spiro-indenepiperidine core could also be explored for serotonergic targets.[\[9\]](#)



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Caption: Simplified signaling pathway of the Dopamine D2 receptor and its inhibition.

Oncology and Metabolic Disease

- ASH1L Inhibition: Recent structure-based drug design has led to the development of potent spiro-piperidine-containing inhibitors of ASH1L, a histone methyltransferase implicated in MLL1-rearranged leukemia.^[5] The most potent compound demonstrated an IC₅₀ of 94 nM and effectively blocked cell proliferation and induced apoptosis in leukemia cells.^[5]
- Acetyl-CoA Carboxylase (ACC) Inhibition: Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized as potent ACC inhibitors, with activity in the low nanomolar range.^[6] ACC is a key enzyme in fatty acid synthesis, making it an attractive target for metabolic diseases like obesity and diabetes.

Anti-Infective and Anti-Inflammatory Agents

- Antileishmanial Activity: Spiro-piperidine derivatives have shown superior activity against Leishmania major compared to the standard drug miltefosine, with IC₅₀ values in the low micromolar range.^[11]
- Histamine Release Inhibition: Spiro[isochromanpiperidine] analogs have been shown to inhibit compound 48/80-induced histamine release from mast cells, indicating potential as anti-inflammatory or anti-allergic agents.^{[14][15]}

Experimental Protocol for Biological Evaluation

To ensure trustworthiness and reproducibility, a well-defined experimental protocol is essential. The following is a representative protocol for a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor, a common target for this scaffold.

Protocol: Dopamine D2 Receptor Radioligand Binding Assay

- Objective: To determine the inhibitory constant (Ki) of a spiro-indenepiperidine analog for the human dopamine D2 receptor.
- Materials:

- Cell membranes expressing recombinant human D2 receptors.
 - Radioligand: [3H]Spiroperidol (a high-affinity D2 antagonist).[7]
 - Non-specific binding control: Haloperidol (10 µM).
 - Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
 - Test compounds (spiro-indenepiperidine derivatives) dissolved in DMSO, serially diluted.
 - 96-well microplates, scintillation fluid, microplate scintillation counter.
- Procedure:
 1. In a 96-well plate, add 25 µL of assay buffer for total binding wells or 25 µL of 10 µM haloperidol for non-specific binding wells.
 2. Add 25 µL of serially diluted test compound to the remaining wells.
 3. Add 25 µL of [3H]Spiroperidol (final concentration ~0.3 nM, approximating its K_d).[7]
 4. Add 150 µL of the D2 receptor membrane preparation (e.g., 10-20 µg protein/well).
 5. Incubate the plate at room temperature for 90 minutes with gentle agitation.
 6. Terminate the assay by rapid filtration through a glass fiber filter plate, washing three times with ice-cold assay buffer to separate bound from free radioligand.
 7. Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a microplate scintillation counter.
 - Data Analysis:
 - Calculate specific binding = Total binding - Non-specific binding.
 - Plot the percentage of specific binding against the log concentration of the test compound.

- Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC_{50} value (the concentration of test compound that inhibits 50% of specific radioligand binding).
- Calculate the K_i using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where $[L]$ is the concentration of the radioligand and K_d is its dissociation constant.

Caption: Workflow for a D2 receptor competitive radioligand binding assay.

Future Directions and Conclusion

The Spiro[indene-2,4'-piperidin]-1(3H)-one scaffold and its derivatives have firmly established their value in medicinal chemistry. The structural rigidity, synthetic tractability, and proven ability to interact with a wide range of biological targets underscore its status as a privileged structure.

Future research should focus on several key areas:

- Exploring New Target Space: While significant work has been done on CNS targets, the promising results in oncology and anti-infectives suggest that this scaffold's potential is far from exhausted.[\[5\]](#)[\[11\]](#)
- Pharmacokinetic Optimization: Systematic studies on the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds are needed to advance promising leads toward clinical development.
- Stereoselective Synthesis: Developing more efficient and scalable methods for stereoselective synthesis will be crucial for producing single-enantiomer drugs, which often have improved therapeutic indices.[\[10\]](#)

In conclusion, the spiro-indenepiperidine core is a powerful platform for the design of next-generation therapeutics. Its unique 3D structure provides a foundation for developing highly potent and selective modulators of diverse biological targets, promising new solutions for a wide spectrum of human diseases.

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- To cite this document: BenchChem. [Spiro[indene-2,4'-piperidin]-1(3H)-one hydrochloride analogs and derivatives]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b595346#spiro-indene-2-4-piperidin-1-3h-one-hydrochloride-analogs-and-derivatives>]

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